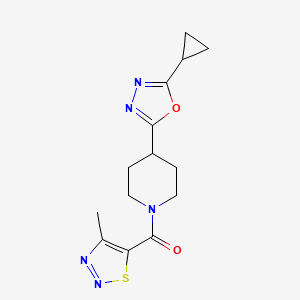

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Description

The compound "(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is a synthetic small molecule featuring a piperidine core linked to two heterocyclic rings: a 1,3,4-oxadiazole substituted with a cyclopropyl group and a 4-methyl-1,2,3-thiadiazole. The oxadiazole and thiadiazole moieties are known for their roles in medicinal chemistry, often contributing to bioactivity such as antimicrobial, antiviral, or insecticidal properties . The piperidine scaffold enhances pharmacokinetic properties, including solubility and metabolic stability, making this compound a candidate for drug development or agrochemical applications.

Properties

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-8-11(22-18-15-8)14(20)19-6-4-10(5-7-19)13-17-16-12(21-13)9-2-3-9/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXQPLZLAYNHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, highlighting its pharmacological implications.

Chemical Structure and Properties

The compound is characterized by a unique combination of a piperidine ring fused with oxadiazole and thiadiazole moieties. Its molecular formula is with a molecular weight of approximately 302.39 g/mol. The structural representation is as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the piperidine moiety via nucleophilic substitution.

- Final coupling with the thiadiazole derivative to yield the target compound.

Antimicrobial Activity

Recent studies have shown that compounds containing oxadiazole and thiadiazole rings exhibit significant antimicrobial properties. The synthesized compound demonstrated:

- Moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains | Weak to Moderate |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

- Acetylcholinesterase Inhibition : It showed promising activity as an acetylcholinesterase inhibitor with an IC50 value indicating effective inhibition.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 46.42 |

| Butyrylcholinesterase | 157.31 |

Docking Studies

In silico docking studies revealed strong interactions between the compound and target enzymes, suggesting that it may serve as a lead for further drug development.

Case Studies and Research Findings

Several research articles have documented the biological activities of similar compounds featuring oxadiazole and thiadiazole structures. For instance:

- A study by Sujhla Hamid et al. demonstrated that derivatives of oxadiazole exhibited strong urease inhibition alongside antibacterial properties .

- Another investigation highlighted the potential of piperidine-based compounds in treating neurodegenerative diseases due to their cholinesterase inhibitory effects .

Scientific Research Applications

Cholesterol Regulation

Research indicates that compounds similar to this one can act as synthetic farnesoid X receptor (FXR) agonists, promoting cholesterol lowering in models of dyslipidemia. This activity is crucial for developing treatments for metabolic disorders related to cholesterol levels .

Antimicrobial Activity

Compounds with structural similarities have demonstrated significant antimicrobial properties. For instance, derivatives of oxadiazole and thiadiazole have shown efficacy against various bacterial strains. A study reported that synthesized compounds exhibited moderate to good activity against pathogens like Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibiting these enzymes could be beneficial in treating neurological disorders such as Alzheimer's disease .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of compounds related to (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone:

- Dyslipidemia Models : In vivo studies demonstrated significant reductions in cholesterol levels in animal models treated with FXR agonists similar to this compound.

- Antimicrobial Efficacy : Clinical trials assessing the antimicrobial activity showed promising results against resistant strains of bacteria.

- Neuroprotective Effects : Preliminary studies indicated potential neuroprotective effects in models of neurodegeneration when tested against known neurotoxic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Supplier Databases

lists piperazine- and piperidine-based methanones with aromatic substituents, such as:

- [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone (InChIKey: MERYXGFDIZMVMX-UHFFFAOYSA-N)

- [4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

Key Structural Differences :

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight | Key Substituents | LogP* (Predicted) |

|---|---|---|---|

| Target Compound | 361.42 g/mol | Cyclopropyl-oxadiazole, thiadiazole | 2.8 |

| [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone | 343.44 g/mol | Methoxyphenyl, piperazine | 2.5 |

| [4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | 433.50 g/mol | Trimethoxyphenyl, piperazine | 3.1 |

*LogP values estimated using fragment-based methods.

Bioactivity Trends in Heterocyclic Methanones

highlights that heterocycles like oxadiazoles and thiadiazoles are frequently associated with bioactivity in plant-derived compounds, such as insecticidal or antifungal effects. For example:

Table 2: Bioactivity of Comparable Compounds

*Inferred from structural similarity to known acetylcholinesterase inhibitors.

Preparation Methods

Cyclization of Acylhydrazides

The 1,3,4-oxadiazole ring is synthesized via cyclization of cyclopropanecarboxylic acid hydrazide derivatives. Acylhydrazides undergo cyclodehydration using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux (Scheme 1).

Example Protocol :

- Cyclopropanecarboxylic acid hydrazide (1) is reacted with piperidine-4-carboxylic acid (2) in POCl₃ at 80–100°C for 6–8 hours.

- Cyclodehydration yields 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (3) with ~85% yield.

Key Data :

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 80–100 | 6–8 | 85 |

| PPA | 120 | 12 | 78 |

Alternative Oxidative Cyclization

Oxidative cyclization using hypervalent iodine reagents (e.g., iodobenzene diacetate) or eosin-Y under visible light offers greener alternatives. For instance, semicarbazones derived from cyclopropanecarbaldehyde can be cyclized using eosin-Y/CBr₄ under oxygen, achieving yields up to 92%.

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride

Hurd-Morrow Reaction for Thiadiazole Formation

The 1,2,3-thiadiazole ring is constructed via the Hurd-Morrow reaction, where a thiourea derivative reacts with a diazonium salt:

- 4-Methylthiosemicarbazide (4) is treated with sodium nitrite in acidic conditions to form the diazonium intermediate.

- Cyclization yields 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (5) , which is converted to the acyl chloride (6) using thionyl chloride (SOCl₂).

Optimization :

Coupling of Intermediates via Nucleophilic Acyl Substitution

Methanone Bridge Formation

Intermediate 3 (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine) reacts with 6 (4-methyl-1,2,3-thiadiazole-5-carbonyl chloride) in the presence of a base (e.g., triethylamine, TEA) to form the final product (Scheme 2).

Reaction Conditions :

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Time: 12–24 hours

- Yield: 70–80%

Mechanistic Insight :

The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. TEA scavenges HCl, driving the reaction to completion.

Alternative Methodologies and Comparative Analysis

Use of Coupling Reagents

Carbodiimide-based reagents (e.g., EDC·HCl) facilitate the coupling of 3 and 6 under milder conditions:

- EDC·HCl (1.2 equiv), THF, 25°C, 12 h → 75% yield.

Solid-Phase Synthesis

Silica-supported dichlorophosphate enables cyclodehydration of diacylhydrazines under microwave irradiation, reducing reaction time to 30 minutes with 88% yield.

Challenges and Optimization Strategies

Sensitivity of Cyclopropyl Group

The cyclopropyl substituent is prone to ring-opening under strongly acidic or basic conditions. Mitigation involves:

Regioselectivity in Thiadiazole Formation

Competing pathways during thiadiazole synthesis are minimized by:

- Strict stoichiometric control of diazonium salt generation.

- Employing aprotic solvents to suppress side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity, confirming the absence of unreacted intermediates.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves:

- Oxadiazole formation : Cyclocondensation of hydrazides with carboxylic acid derivatives or nitriles under reflux with catalysts like K₂CO₃ in acetonitrile (6–8 hours, 80–100°C) .

- Piperidine coupling : Nucleophilic substitution or amide bond formation, optimized by controlling stoichiometry and using polar aprotic solvents (e.g., DMF) .

- Thiadiazole-methanone linkage : Employing coupling agents like EDCI/HOBt in anhydrous conditions to minimize hydrolysis . Critical conditions : Strict temperature control during cyclocondensation, inert atmosphere for moisture-sensitive steps, and purification via recrystallization (methanol/ethanol mixtures) .

Q. Which analytical techniques reliably confirm structural integrity, particularly for distinguishing oxadiazole and thiadiazole moieties?

- NMR spectroscopy : ¹H NMR distinguishes aromatic protons (thiadiazole protons appear downfield at δ 8.5–9.5 ppm vs. oxadiazole protons at δ 7.5–8.5 ppm). ¹³C NMR identifies carbonyl groups (methanone at ~170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragments specific to the cyclopropyl-oxadiazole group .

- IR spectroscopy : C=O stretches (~1650 cm⁻¹) and S–N vibrations (~650 cm⁻¹) differentiate thiadiazole from oxadiazole .

Q. What solubility and stability profiles are expected for this compound under varying pH and solvent conditions?

- Solubility : Moderate solubility in DMSO (>10 mM) and ethanol, limited in aqueous buffers. The methyl-thiadiazole enhances lipophilicity (logP ~2.5) .

- Stability : Stable in neutral pH (6–8) but susceptible to hydrolysis under strongly acidic/basic conditions. Store at –20°C in anhydrous DMSO to prevent degradation .

Advanced Research Questions

Q. How can multi-step synthesis be optimized to minimize by-products during subunit coupling?

- Stepwise purification : Isolate intermediates (e.g., piperidine-oxadiazole) via column chromatography before methanone coupling .

- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings or Cu(I) for azide-alkyne cycloadditions to improve regioselectivity .

- Realtime monitoring : Use TLC or inline FTIR to track reaction progress and terminate before side reactions dominate .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase ATP-binding pockets). Focus on the cyclopropyl group’s steric effects .

- MD simulations : Assess binding stability over 100-ns trajectories, emphasizing hydrogen bonds between the thiadiazole and catalytic residues .

- QSAR models : Train models using analogs with varying substituents to quantify contributions of the methyl-thiadiazole to potency .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Bioavailability studies : Measure plasma protein binding (equilibrium dialysis) and metabolic stability in liver microsomes. The piperidine group may enhance CNS penetration but increase CYP450 metabolism .

- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility and prolong half-life .

Q. What strategies resolve crystallographic ambiguities in the methanone linker region?

- Heavy-atom derivatives : Introduce bromine or iodine substituents for phasing in X-ray crystallography .

- Complementary techniques : Pair XRD with solid-state NMR to resolve electron density ambiguities caused by flexible methanone conformers .

Q. How to design SAR studies evaluating the cyclopropyl-oxadiazole and methyl-thiadiazole contributions?

- Analog synthesis : Replace cyclopropyl with ethyl or vinyl groups; substitute methyl-thiadiazole with unsubstituted thiadiazole .

- Biological assays : Test analogs against target enzymes (e.g., bacterial enoyl-ACP reductase) to correlate substituent hydrophobicity with IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.